4-(Difluoromethyl)phenol
CAS No.: 403648-76-0
Cat. No.: VC21188502
Molecular Formula: C7H6F2O
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403648-76-0 |
|---|---|
| Molecular Formula | C7H6F2O |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 4-(difluoromethyl)phenol |
| Standard InChI | InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H |
| Standard InChI Key | TVYWELCSXTZXCL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)F)O |
| Canonical SMILES | C1=CC(=CC=C1C(F)F)O |
Introduction
Structural Comparison and Chemical Identity
Molecular Structures
4-(Difluoromethyl)phenol has the molecular formula C₇H₆F₂O, featuring a phenol ring with a difluoromethyl group (-CHF₂) at the para position. This differs from 4-(Trifluoromethyl)phenol (C₇H₅F₃O), which contains a trifluoromethyl group (-CF₃) in the same position . The difference of one fluorine atom substantially changes the electron distribution, reactivity, and physical properties of these compounds.
Chemical Identity of Related Compound
The search results provide information about 4-(Trifluoromethyl)phenol, which has:
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CAS Registry Number: 402-45-9
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Molecular Formula: C₇H₅F₃O
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Molecular Weight: 162.11 g/mol
Common synonyms for this related compound include:
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α,α,α-Trifluoro-p-cresol
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4-Hydroxybenzotrifluoride
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p-Hydroxybenzotrifluoride
Physical Properties of Related Fluorinated Phenols
Solubility Profile
The trifluorinated analog shows limited solubility in common organic solvents:
This solubility pattern is likely different for 4-(Difluoromethyl)phenol due to its different electronic structure and polarity.
Chemical Reactivity and Synthesis
Derivatization Reactions
Information on the preparation of iodinated derivatives indicates possible reaction pathways that might be adaptable to difluorinated analogs:
A mixture of iodine and sodium bicarbonate can be added to a solution of the fluorinated phenol in THF and water, with the reaction proceeding at room temperature. Excess iodine is removed using thiourea solution, followed by extraction with ether, drying, filtering, and concentration to obtain the iodinated product .
Applications and Utilization
Industrial and Research Applications
The related compound 4-(Trifluoromethyl)phenol serves as:
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An intermediate in pharmaceutical synthesis
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An intermediate in pesticide production
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A building block for liquid crystal materials
4-(Trifluoromethyl)phenol is noted for its functionality in various chemical reactions, including:
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Nucleophilic aromatic substitution
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Electrophilic aromatic substitution
Biochemical Significance
The trifluorinated analog has been identified as:
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A metabolite of the drug fluoxetine
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A marine xenobiotic metabolite
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A compound that shows strong density when bound at the active site of H61T (His-61→Thr) mutant
Analytical and Spectroscopic Properties
Thermochemical Data
Reaction thermochemistry data for 4-(Trifluoromethyl)phenol with bromide ions has been documented:
| Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔᵣH° | 111. ± 7.5 | kJ/mol | IMRE | Paul and Kebarle, 1990 |
| ΔᵣS° | 96. | J/mol*K | N/A | Paul and Kebarle, 1990 |
| ΔᵣG° | 70.7 ± 4.2 | kJ/mol | IMRE | Paul and Kebarle, 1990 |
Research Gaps and Future Directions
Comparative Studies
There is a significant research gap regarding the comparative properties of 4-(Difluoromethyl)phenol versus its trifluorinated counterpart. Future research could focus on:
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Synthesis and characterization of 4-(Difluoromethyl)phenol
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Comparative studies of reactivity between difluoro- and trifluoro- methylphenols
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Investigation of structure-activity relationships in biochemical systems
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